molecular formula C9H16N2O5S B13715857 Boc-S-carbamoyl-L-cysteine

Boc-S-carbamoyl-L-cysteine

Cat. No.: B13715857
M. Wt: 264.30 g/mol
InChI Key: BWJPXXUOWCCOAH-YFKPBYRVSA-N
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Description

Boc-S-carbamoyl-L-cysteine is a chemically modified derivative of the amino acid L-cysteine. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a carbamoyl moiety (-CONH₂) attached to the sulfur atom of the cysteine thiol. This compound is primarily used in peptide synthesis and medicinal chemistry, where the Boc group provides temporary protection during solid-phase synthesis, while the S-carbamoyl modification stabilizes the thiol against oxidation or undesired reactions .

Properties

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1

InChI Key

BWJPXXUOWCCOAH-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.

Industrial Production Methods

Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Free amino group.

Scientific Research Applications

Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:

    Chemistry: It is used in peptide synthesis as a protected cysteine derivative.

    Biology: It serves as a building block for the synthesis of peptides and proteins.

    Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.

    Industry: It is employed in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Boc-S-carbamoyl-L-cysteine* - C₉H₁₆N₂O₅S 264.30 (calc.) Boc (amino), S-carbamoyl (thiol)
S-Allyl-L-cysteine 21593-77-1 C₆H₁₁NO₂S 161.22 Free amino, S-allyl (thiol)
2-Chloroethyl-S-carbamoylcysteine 53330-03-3 C₆H₁₁ClN₂O₃S 226.68 Free amino, S-(2-chloroethylcarbamoyl)
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine - C₈H₁₄N₂O₅S 250.27 (calc.) N-acetyl, S-(2-carbamoylethyl)
Boc-S-(4-Methylbenzyl)-L-cysteine 61925-77-7 C₁₆H₂₃NO₄S 325.42 Boc (amino), S-(4-methylbenzyl)
Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine 269730-62-3 C₂₄H₂₇NO₆S 481.54 Fmoc (amino), S-(tert-butoxycarbonylmethyl)

*Note: this compound's molecular formula and weight are calculated based on structural analogs .

Key Observations :

  • Protection Strategies: Boc and Fmoc groups are widely used for amino protection in peptide synthesis, with Boc being acid-labile and Fmoc base-labile .
  • Thiol Modifications : The carbamoyl group in this compound offers stability under basic conditions, unlike S-allyl or S-benzyl groups, which require reductive or nucleophilic deprotection .

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